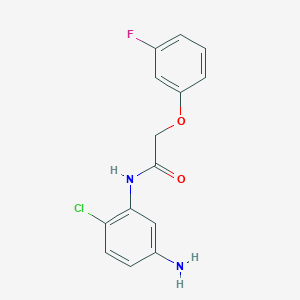

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide

Vue d'ensemble

Description

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorophenoxy moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-chlorophenol and 3-fluorophenol.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 5-amino-2-chlorophenol with an appropriate acylating agent under controlled conditions.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-fluorophenol in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group back to an amino group.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases/acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide exhibits potential in several therapeutic areas:

Structural Analogues and Comparisons

Comparative analysis with structurally similar compounds reveals insights into potential enhancements in biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-Fluoro-3-nitrophenyl)acetamide | Structure | Contains a nitro group; studied for antibacterial activity. |

| N-(5-Amino-2-chlorophenyl)-2-(4-methylphenoxy)acetamide | Structure | Chlorine substitution; potential anti-inflammatory properties. |

| N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Structure | Methoxy group present; evaluated for different pharmacological activities. |

The unique combination of fluorine and chlorine substituents in this compound may enhance its biological activity compared to similar compounds lacking these halogens .

Case Studies and Research Findings

- Antimicrobial Studies :

-

Cytotoxicity Assessments :

- Investigations into related phenylacetamides have shown varying degrees of cytotoxicity against cancer cell lines like SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). These findings suggest that structural modifications can lead to enhanced anticancer properties, warranting further exploration of this compound's efficacy in cancer therapy .

Mécanisme D'action

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-Amino-2-chlorophenyl)-2-(4-fluorophenoxy)-acetamide: Similar structure with a different position of the fluorine atom.

N-(5-Amino-2-chlorophenyl)-2-(3-chlorophenoxy)-acetamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both chloro and fluoro groups can influence its reactivity and interactions with molecular targets.

Activité Biologique

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₅H₁₄ClFN₂O₂

- Molecular Weight : Approximately 308.74 g/mol

- Structure : The compound features a chlorinated aromatic ring and a fluorinated phenoxy group, which may enhance its biological activity compared to non-halogenated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

- Proteins : Binding to proteins involved in inflammatory responses or cancer progression may contribute to its therapeutic effects .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties. It has been shown to interact with penicillin-binding proteins, leading to cell lysis in bacteria such as Klebsiella pneumoniae. This suggests a mechanism similar to that of existing antibiotics, highlighting its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

The compound is under investigation for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in reducing cell viability in liver carcinoma cells (HEPG2), with IC50 values indicating moderate potency . The structure-activity relationship (SAR) studies suggest that modifications to the substituents can significantly alter its anticancer efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Klebsiella pneumoniae; interacts with penicillin-binding proteins |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

| Anticancer | Cytotoxic against HEPG2 cells; IC50 values indicate moderate potency |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Moderate anticancer activity |

| N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Different halogen substitutions | Enhanced antibacterial activity |

| N-(4-Fluoro-3-nitrophenyl)acetamide | Contains nitro group | Evaluated for antibacterial properties |

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Klebsiella pneumoniae, showcasing its potential as an antibiotic alternative. -

Cytotoxicity Assessment :

In vitro tests on liver carcinoma cells revealed that the compound reduced cell viability significantly, with IC50 values indicating effective concentration ranges for therapeutic applications . -

Inflammation Modulation :

Experimental models showed that treatment with this compound led to decreased levels of inflammatory markers, suggesting its utility in managing inflammatory diseases.

Propriétés

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c15-12-5-4-10(17)7-13(12)18-14(19)8-20-11-3-1-2-9(16)6-11/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMAKFOEPDATMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.